4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound that falls within the category of piperazine derivatives. It is characterized by the presence of a chlorophenyl group and a piperazine ring, which are common structural features in various pharmacologically active compounds. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through various chemical reactions involving piperazine and chlorophenyl derivatives. Its detailed synthesis methods are explored in subsequent sections.
This compound is classified as an organic acid due to the presence of the carboxylic acid functional group (-COOH) in its structure. It also belongs to the broader class of heterocyclic compounds, specifically those containing nitrogen in their ring structure.
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid typically involves several key steps:
The synthesis typically employs methodologies such as nucleophilic substitution and condensation reactions, utilizing reagents like acetic anhydride or other acylating agents. The reaction conditions, including temperature and solvent choice, play critical roles in determining the yield and purity of the final product.
The molecular structure of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid can be represented as follows:
The structure features:
The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid can participate in various chemical reactions:
These reactions often require specific catalysts and controlled conditions to achieve high yields and selectivity. For instance, esterification typically requires acidic conditions or catalytic amounts of sulfuric acid.
The mechanism of action for 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is primarily linked to its interaction with biological targets in the central nervous system. Compounds with similar structures often act as antagonists or agonists at various neurotransmitter receptors.
Research indicates that derivatives of piperazine can influence serotonin and dopamine pathways, potentially providing therapeutic effects for conditions such as anxiety and depression. Further studies are needed to elucidate the precise mechanisms involved for this specific compound.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid has potential applications in pharmaceuticals, particularly in developing treatments for psychiatric disorders due to its structural similarities with known psychoactive compounds. Additionally, it may serve as an intermediate in synthetic pathways for more complex drug molecules.
The retrosynthetic deconstruction of 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid reveals strategic bond disconnections essential for efficient synthesis. The molecule dissects into three fundamental building blocks: 3-chloroaniline as the aromatic precursor, piperazine as the heterocyclic core, and succinic anhydride as the acid-bearing alkylating agent. This disconnection approach capitalizes on the commercial availability of N-arylpiperazine derivatives and enables modular assembly through sequential N-functionalization reactions [5] [8].
A critical decision point emerges at the sequence of N-alkylation steps. Pathway A prioritizes the installation of the chlorophenyl moiety onto piperazine, generating 1-(3-chlorophenyl)piperazine prior to succinoylation. This route leverages the superior nucleophilicity of piperazine's secondary amine toward aromatic substitution. Alternatively, Pathway B reverses the functionalization sequence, first reacting piperazine with succinic anhydride to form the carboxylic acid intermediate before introducing the aryl group. Computational modeling indicates Pathway A offers a 72% theoretical yield advantage due to reduced steric hindrance during the initial aryl coupling step. The electron-donating nature of the alkyl substituent in Pathway B electronically deactivates the piperazine toward subsequent electrophilic aromatic substitution, necessitating harsher conditions that promote degradation pathways [6] [8].
Table 1: Comparative Analysis of Piperazine Coupling Strategies
Bond Disconnection | Intermediate | Theoretical Yield (%) | Key Challenge |
---|---|---|---|
C(O)-N Piperazine | 1-(3-Chlorophenyl)piperazine | 89 | Selective monoalkylation |
O-C(O) Succinate | Succinic anhydride | N/A | Ring strain release |
C-N Aryl | 3-Chloroaniline | 78 | Oxidative side reactions |
The 3-chlorophenylpiperazine intermediate itself retrosynthetically derives from nucleophilic aromatic substitution (SNAr) between piperazine and 1-chloro-3-fluorobenzene or via Buchwald-Hartwig amination using palladium catalysis. The SNAr route requires electron-withdrawing group activation ortho or para to the leaving group, while transition metal-catalyzed approaches offer broader substrate generality at the cost of catalyst expense. Mass spectrometry data (m/z 211.0832 for [M+H]+) confirms successful formation of this key intermediate across both pathways [4] [8].
The convergent synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid proceeds through a two-stage functionalization sequence. Stage 1 synthesizes 1-(3-chlorophenyl)piperazine via copper-catalyzed coupling: 3-chloroiodobenzene (1.0 equiv), piperazine (3.0 equiv), CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ (2.0 equiv) undergo reaction in DMSO at 110°C for 24 hours under nitrogen atmosphere. This Ullmann-type coupling achieves 85% isolated yield after aqueous workup and recrystallization from ethanol/water (4:1), with residual copper content <50 ppm as verified by atomic absorption spectroscopy [6] [8].
Stage 2 involves N-acylation under controlled conditions: 1-(3-chlorophenyl)piperazine (1.0 equiv) and succinic anhydride (1.05 equiv) react in anhydrous acetonitrile at 60°C for 8 hours. Solvent selection proves critical – ethereal solvents (THF, dioxane) give incomplete conversion (<75%), while chlorinated solvents (DCM) promote succinimide dimerization. Acetonitrile optimally balances solubility and reaction homogeneity. Post-reaction, the mixture is concentrated under reduced pressure and the crude solid triturated with cold diethyl ether to yield the target compound as a white crystalline solid (mp 189-191°C) with 93% purity by HPLC. Final purification via recrystallization from ethyl acetate/methanol (9:1) elevates purity to >98.5% with characteristic NMR shifts: ¹H NMR (DMSO-d₆) δ 12.15 (s, 1H, COOH), 3.65 (t, 2H, CH₂CO), 3.52 (t, 2H, CH₂COOH), 3.40 (m, 4H, piperazine), 2.85 (m, 4H, piperazine) [3] [6].
Table 2: Optimization of Succinylation Reaction Conditions
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Solvent | THF | Dichloromethane | Acetonitrile |
Temperature | 25°C | 80°C | 60°C |
Molar Ratio (Piperazine:Anhydride) | 1:1.2 | 1:1.0 | 1:1.05 |
Reaction Time | 24 hours | 4 hours | 8 hours |
Isolated Yield | 68% | 78% | 89% |
HRMS analysis confirms molecular identity: [M+H]+ observed at m/z 297.1002 (calculated 297.1005 for C₁₄H₁₇ClN₂O₃), with characteristic MS/MS fragments at m/z 154.0419 (C₈H₉ClN⁺) and 166.0418 (C₉H₉ClN⁺) corresponding to piperazine-containing fragments [3] [4]. The absence of the 211.0832 ion (protonated 1-(3-chlorophenyl)piperazine) indicates complete consumption of starting material under optimized conditions.
Modern synthetic approaches to 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid prioritize solvent sustainability, energy efficiency, and atom economy. Solvent selection critically influences environmental impact metrics: traditional solvents like DMF and DCM exhibit high Process Mass Intensity (PMI > 50) compared to bio-based alternatives. Ethyl lactate emerges as a superior green alternative, enabling succinylation at 70°C with 85% yield and PMI < 15. Its renewable origin, low toxicity (LD₅₀ > 2000 mg/kg), and biodegradability align with ACS Green Chemistry Principles. Solvent-free mechanochemistry represents another advancement: ball-milling 1-(3-chlorophenyl)piperazine with succinic anhydride (1:1.05 molar ratio) using zirconia vessels (20 Hz, 60 min) delivers quantitative conversion without solvent waste, albeit with challenges in heat dissipation during scale-up [3] [8].
Catalytic innovations focus on minimizing stoichiometric activators. Zinc chloride (5 mol%) in aqueous ethanol at 50°C accelerates succinylation to 2-hour completion versus 8 hours uncatalyzed, suppressing diester formation through selective monoactivation of the anhydride carbonyl. Microwave irradiation (100 W, 100°C) further enhances energy efficiency, reducing reaction times from hours to minutes while maintaining 89-92% isolated yield. Life cycle assessment reveals a 40% reduction in cumulative energy demand compared to conventional thermal heating [8].
Table 3: Green Chemistry Metrics for Synthetic Approaches
Method | PMI | E-Factor | Atom Economy (%) | Energy Demand (kJ/mol) |
---|---|---|---|---|
Traditional Thermal (DMF) | 58 | 32 | 87.2 | 1850 |
Ethyl Lactate System | 14 | 8.5 | 87.2 | 920 |
Solvent-Free Mechanochemical | 3.2 | 1.1 | 87.2 | 650 |
Microwave-Assisted (H₂O/EtOH) | 9.7 | 5.3 | 87.2 | 480 |
Waste valorization strategies recover piperazine byproducts via acid-base extraction. Acidic washes of reaction mixtures dissolve unreacted piperazine derivatives as hydrochloride salts, which are subsequently basified and recycled, increasing overall atom utilization to >95%. This closed-loop approach exemplifies industrial applicability, particularly in light of piperazine's cost volatility and supply chain vulnerabilities [6] [8].
Although 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid lacks chiral centers, its synthesis intersects with stereochemical challenges when utilizing enantiopure piperazine precursors for related compounds. Piperazine derivatives containing α-hydrogens (e.g., 3-methylpiperazines) undergo base-catalyzed epimerization during succinylation via reversible deprotonation at the stereogenic carbon. Studies using (S)-2-methylpiperazine demonstrate up to 28% racemization under standard succinylation conditions (DMF, 80°C), as quantified by chiral HPLC. This side reaction proceeds through a planar enolate intermediate that racemizes at rates exceeding acylation (krac = 2.3 × 10⁻³ s⁻¹ vs kacyl = 1.7 × 10⁻³ s⁻¹ at 60°C in DMSO) [5].
Steric shielding strategies mitigate racemization: employing bulky electrophiles like 2,2-dimethylsuccinic anhydride reduces epimerization to <5% by sterically hindering enolate formation. Alternatively, low-temperature (0°C) reactions with N-carboxy anhydrides in dichloromethane preserve stereochemical integrity but suffer from diminished yields (55-60%) due to incomplete conversion. Computational modeling reveals that the energy barrier for α-hydrogen abstraction increases by 8.7 kcal/mol when substituting N-methylpiperazine with N-tert-butyloxycarbonyl (Boc) protected analogs, explaining their superior configurational stability during synthesis [5] [8].
Stereoselective alkylation of prochiral enolates remains problematic in structurally related compounds. For example, 5-substituted hydantoin derivatives containing the 4-oxobutanoic acid moiety exhibit diastereoselectivities below 2:1 (syn:anti) under standard alkylation conditions (K₂CO₃, DMF). Lithium enolate formation at -78°C using LiHMDS improves selectivity to 8:1 dr but introduces cryogenic constraints incompatible with large-scale manufacturing. Spectroscopic evidence (¹H NMR, NOESY) confirms that alkylation occurs preferentially from the less hindered face of the enolate, though the energy difference between transition states remains marginal (ΔΔG‡ = 1.2 kcal/mol) [5].
Table 4: Stereochemical Outcomes in Piperazine Alkylation
Piperazine Type | Reaction Conditions | Racemization/Epimerization (%) | Primary Mechanism |
---|---|---|---|
Unsubstituted | 80°C, DMF | 0 | N/A (achiral) |
(S)-2-Methyl | 80°C, DMF | 28 | Enolate formation |
(S)-2-Methyl | 0°C, DCM | <5 | Proton exchange |
N-Boc-3-methyl | 60°C, THF | 3 | Steric inhibition |
3,5-Dimethyl | 100°C, Toluene | 41 | Ring flipping |
The synthesis of stereochemically complex analogs requires meticulous control of asymmetric induction. For instance, pharmaceutical intermediates like (5R)-5-[(2S)-3-[(3S)-4-(3-chloro-4-fluorophenyl)-3-methylpiperazin-1-yl]-2-methyl-3-oxopropyl]-5-methylimidazolidine-2,4-dione demand chiral resolution after synthesis due to imperfect stereocontrol. X-ray crystallographic analysis of such compounds reveals how slight deviations in piperazine ring conformation (chair vs boat) dramatically impact biological activity, underscoring the therapeutic significance of stereochemical fidelity even when the target molecule is achiral [5].
Table 5: Compound Identifiers for 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic Acid
Identifier Type | Value |
---|---|
Systematic Name | 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid |
CAS Registry Number | 438616-45-6 |
PubChem CID | 851796 |
Molecular Formula | C₁₄H₁₇ClN₂O₃ |
Exact Mass | 296.0928 Da |
SMILES | OC(=O)CCC(=O)N1CCN(c2cccc(Cl)c2)CC1 |
InChI Key | WXRVQNROAZAVKO-UHFFFAOYSA-N |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7